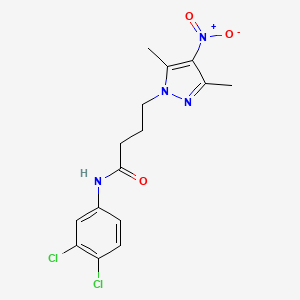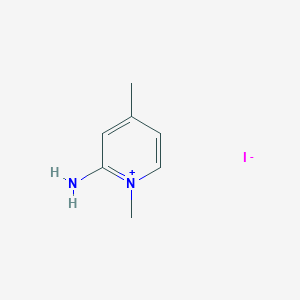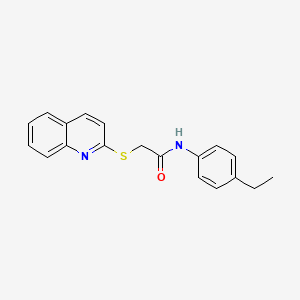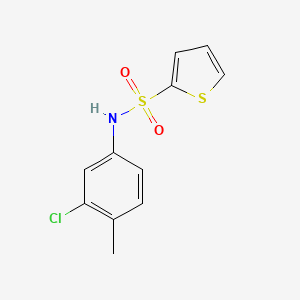
N-(3,4-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide, also known as DNPB, is a chemical compound that has been widely studied for its potential applications in scientific research. DNPB is a pyrazolylbutanamide derivative that has been synthesized through various methods, and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用机制
N-(3,4-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide acts as a positive allosteric modulator of GABA-A receptors, which enhances the activity of these receptors and increases the inhibitory effects of GABA neurotransmission. This leads to a decrease in neuronal excitability and synaptic transmission, resulting in anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has been shown to have anxiolytic and anticonvulsant effects in animal models, as well as sedative and muscle relaxant effects. It has also been shown to have neuroprotective effects in vitro, suggesting its potential use in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One advantage of using N-(3,4-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide in lab experiments is its high purity, which allows for precise dosing and accurate results. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects on GABA-A receptors and other molecular targets.
未来方向
There are several potential future directions for research on N-(3,4-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide, including:
1. Investigating its effects on other molecular targets, such as ion channels and receptors involved in synaptic transmission.
2. Studying its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.
3. Examining its effects on different animal models of anxiety and seizure disorders, and comparing its efficacy to other anxiolytic and anticonvulsant drugs.
4. Developing new synthesis methods to improve the yield and purity of N-(3,4-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide, and to create new derivatives with different pharmacological properties.
5. Investigating the potential use of N-(3,4-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide as a tool for studying the role of GABA-A receptors in neuronal function and disease.
合成方法
N-(3,4-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has been synthesized through various methods, including the reaction of 3,4-dichloroaniline with 3,5-dimethyl-4-nitropyrazole in the presence of a base, followed by the addition of butanoyl chloride. The resulting product is then purified through column chromatography, yielding N-(3,4-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide in high purity.
科学研究应用
N-(3,4-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of GABA-A receptors, which are important for regulating neuronal excitability and synaptic transmission. N-(3,4-dichlorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has also been shown to have anxiolytic and anticonvulsant effects in animal models, suggesting its potential use in the treatment of anxiety and seizure disorders.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O3/c1-9-15(21(23)24)10(2)20(19-9)7-3-4-14(22)18-11-5-6-12(16)13(17)8-11/h5-6,8H,3-4,7H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZRDGPGLLKIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,5-dichlorophenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5147470.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole](/img/structure/B5147476.png)
![1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B5147480.png)
![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5147488.png)
![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide](/img/structure/B5147497.png)

![{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol](/img/structure/B5147504.png)

![1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5147517.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(3-pyridinyl)propyl]butanamide](/img/structure/B5147521.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]-2-pyrrolidinyl}methanol](/img/structure/B5147530.png)

